molecular formula C9H9FN2O5 B13343590 (S)-2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid

(S)-2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid

Cat. No.: B13343590
M. Wt: 244.18 g/mol
InChI Key: PCFVXMNPUJDSTR-LURJTMIESA-N
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Description

(S)-2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes a fluorine atom, a hydroxyl group, and a nitro group on the aromatic ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the nitration of a fluorinated phenol derivative, followed by protection and deprotection steps to introduce the amino acid moiety. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-fluoro-4-hydroxy-5-nitrobenzaldehyde.

    Reduction: Formation of 3-fluoro-4-hydroxy-5-aminophenylpropanoic acid.

    Substitution: Formation of 3-methoxy-4-hydroxy-5-nitrophenylpropanoic acid.

Scientific Research Applications

(S)-2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom and nitro group can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(3-chloro-4-hydroxy-5-nitrophenyl)propanoic acid
  • (S)-2-Amino-3-(3-bromo-4-hydroxy-5-nitrophenyl)propanoic acid
  • (S)-2-Amino-3-(3-methyl-4-hydroxy-5-nitrophenyl)propanoic acid

Uniqueness

(S)-2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable molecule in drug design and development.

Properties

Molecular Formula

C9H9FN2O5

Molecular Weight

244.18 g/mol

IUPAC Name

(2S)-2-amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H9FN2O5/c10-5-1-4(2-6(11)9(14)15)3-7(8(5)13)12(16)17/h1,3,6,13H,2,11H2,(H,14,15)/t6-/m0/s1

InChI Key

PCFVXMNPUJDSTR-LURJTMIESA-N

Isomeric SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)CC(C(=O)O)N

Origin of Product

United States

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